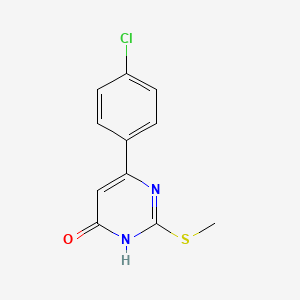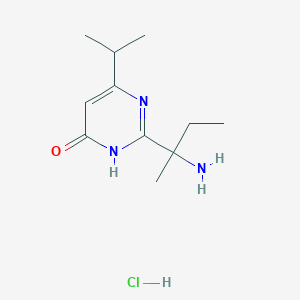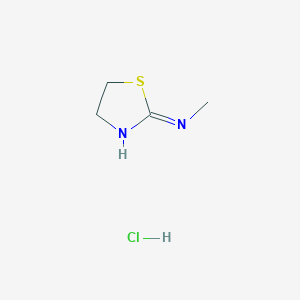
6-(4-chlorophényl)-2-(méthylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé est prometteur en raison de sa similitude structurale avec des pyrimidines bioactives connues. Il pourrait servir de précurseur ou d’intermédiaire dans la synthèse de médicaments ciblant une variété de maladies. Par exemple, les dérivés de ce composé pourraient interagir avec diverses cibles biologiques, conduisant potentiellement à de nouveaux traitements pour des affections telles que le cancer ou les maladies infectieuses .
Agriculture
Dans le secteur agricole, le composé pourrait être exploré pour son potentiel en tant que régulateur de croissance ou dans le cadre d’une formulation pesticide. Sa structure chimique suggère qu’il pourrait interférer avec le cycle de vie des ravageurs ou modifier les schémas de croissance des plantes, ce qui pourrait être bénéfique pour l’augmentation du rendement des cultures .
Science des matériaux
En science des matériaux, les composants aromatiques et hétérocycliques robustes du composé en font un candidat pour la création de nouveaux polymères ou revêtements. Ces matériaux pourraient présenter une stabilité thermique accrue ou des propriétés électroniques uniques, adaptées aux procédés de fabrication avancés .
Recherche chimique
La recherche chimique pourrait tirer parti de ce composé dans le développement de nouvelles voies de synthèse. Sa réactivité avec divers réactifs peut conduire à une multitude de dérivés, offrant une chimie riche pour l’exploration et l’innovation en synthèse organique .
Science de l’environnement
Les applications environnementales pourraient inclure l’utilisation de ce composé dans les technologies de détection ou de remédiation. En raison de sa réactivité potentielle avec les polluants, il pourrait faire partie de systèmes conçus pour détecter ou neutraliser les substances dangereuses dans l’environnement .
Biochimie
En biochimie, le composé pourrait être utilisé pour étudier les interactions enzyme-substrat, étant donné son potentiel à agir comme un inhibiteur ou un activateur pour certaines enzymes. Cela pourrait approfondir notre compréhension des voies métaboliques et conduire à la découverte de nouvelles cibles médicamenteuses .
Applications industrielles
Sur le plan industriel, il pourrait y avoir des applications dans la conception de catalyseurs ou comme intermédiaire chimique dans la production de colorants, de résines ou d’autres produits chimiques industriels. Sa structure moléculaire permet une variété de réactions chimiques, ce qui en fait un composant polyvalent en chimie industrielle .
Chimie analytique
Enfin, en chimie analytique, ce composé pourrait être utilisé comme étalon ou réactif en chromatographie, en spectrométrie ou dans d’autres techniques analytiques. Ses propriétés chimiques uniques pourraient fournir des interactions spécifiques utiles pour la séparation ou l’identification de mélanges complexes .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDCKOUJMXNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
![2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1489669.png)
![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)






![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)
